molecular formula C9H5NO2 B2729428 3-Oxoisoindoline-5-carbaldehyde CAS No. 1260664-94-5

3-Oxoisoindoline-5-carbaldehyde

Cat. No.: B2729428
CAS No.: 1260664-94-5
M. Wt: 159.144
InChI Key: WCZYLLQQQLZXPD-UHFFFAOYSA-N
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Description

3-Oxoisoindoline-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H7NO2 It is a derivative of isoindoline, featuring a keto group at the 3-position and an aldehyde group at the 5-position

Mechanism of Action

Target of Action

The primary target of 3-Oxoisoindoline-5-carbaldehyde is the cellular machinery involved in oxidative stress and redox balance. Specifically, it interacts with enzymes and proteins responsible for maintaining cellular homeostasis.

Action Environment

Environmental factors play a crucial role:

    The compound’s reactivity varies with pH levels. Stability and efficacy change with temperature fluctuations. Oxygen availability affects ROS production and compound activity.

Chemical Reactions Analysis

Types of Reactions: 3-Oxoisoindoline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxone in DMF at room temperature.

    Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: 3-Oxoisoindoline-5-carboxylic acid.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Substituted isoindoline derivatives.

Scientific Research Applications

3-Oxoisoindoline-5-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Oxoisoindoline-5-carbaldehyde is unique due to its combination of a keto and an aldehyde group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules and a subject of interest in various research fields .

Properties

IUPAC Name

3-oxo-1,2-dihydroisoindole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-5-6-1-2-7-4-10-9(12)8(7)3-6/h1-3,5H,4H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDCSOQPDZYABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C=O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743705
Record name 3-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260664-94-5
Record name 3-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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